3-[Benzyl(methyl)amino]oxetane-3-carboxamide
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]oxetane-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(7-10-5-3-2-4-6-10)12(11(13)15)8-16-9-12/h2-6H,7-9H2,1H3,(H2,13,15) |
InChI Key |
RDJAIKLLVUPVER-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(COC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Structural Formula and Properties
| Property | Value |
|---|---|
| Chemical Name | 3-[Benzyl(methyl)amino]oxetane-3-carboxamide |
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 2891597-73-0 |
| Structure | Oxetane ring with benzyl(methyl)amino and carboxamide |
Preparation Methods Analysis
General Synthetic Strategies for Oxetane Derivatives
The oxetane ring is a strained four-membered cyclic ether, and its functionalization at the 3-position is a focus for synthetic chemists. Below are established methodologies for constructing 3-substituted oxetane derivatives, which can be adapted for the synthesis of this compound:
Specific Synthetic Route for this compound
While no single publication details the full synthesis of this compound, a plausible multi-step route—based on established oxetane chemistry and amide formation—is as follows:
Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-hydroxyoxetane-3-carboxylic acid or ester | Starting from 1,3-diol or epoxide | See methods 1 & 2 above |
| 2 | Activation of carboxylic acid (if starting from acid) to acid chloride or use of ester directly | SOCl₂ or similar, or direct amidation | Acid chloride or activated ester preferred for amide coupling |
| 3 | Amide bond formation with benzyl(methyl)amine | Benzyl(methyl)amine, base (e.g., Et₃N) | Room temp or mild heating |
| 4 | Purification | Chromatography (silica gel, reverse phase) | Standard for amides |
Example Reaction Scheme
Oxetane ring formation :
1,3-diol (or corresponding epoxide) is cyclized using sodium hydride in tetrahydrofuran (THF) to yield 3-hydroxyoxetane.Carboxamide introduction :
The carboxylic acid or ester at the 3-position is converted to an acid chloride (SOCl₂) or activated ester, then reacted with benzyl(methyl)amine to form the carboxamide.Purification :
The crude product is purified by silica gel chromatography.
Data Table: Reaction Conditions and Yields
Research Findings and Notes
- Oxetane ring construction is best achieved via intramolecular etherification or epoxide ring closure, both of which tolerate a range of substituents at the 3-position, including aryl and amino groups.
- Amide bond formation with benzyl(methyl)amine is straightforward and benefits from mild conditions, minimizing racemization or side reactions.
- Purification is typically achieved by standard chromatographic techniques, with the product exhibiting moderate stability under ambient conditions.
- Yields for each step are generally high (59–90%), but overall yield depends on the efficiency of each transformation and purification losses.
- No direct literature was found detailing the full multi-step synthesis of this exact compound, but the outlined route is consistent with established oxetane and amide chemistry.
"The synthesis of this compound can be achieved through various methodologies, including intramolecular etherification and amide bond formation, using standard laboratory techniques involving temperature control, solvent selection, and purification methods such as chromatography."
Chemical Reactions Analysis
Types of Reactions: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the amino group.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of substituted oxetane derivatives.
Scientific Research Applications
3-[Benzyl(methyl)amino]oxetane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The benzyl(methyl)amino group can also interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Structural Analogues with Oxetane Moieties
The table below compares 3-[Benzyl(methyl)amino]oxetane-3-carboxamide with structurally related oxetane derivatives:
Key Observations :
- Substituent Effects: The carboxamide group in the target compound may confer better water solubility compared to the carboxylic acid in , while the dibenzylamino group in increases hydrophobicity and steric bulk.
- Bioactivity: Oxetane-containing BACE-1 inhibitors (e.g., ) exhibit IC₅₀ values in the nanomolar range, suggesting that the target compound’s oxetane-carboxamide scaffold could similarly enhance protease binding.
Compounds with Benzyl(methyl)amino Functionality
The benzyl(methyl)amino group is present in diverse pharmacologically active compounds:
Key Observations :
- Structural Flexibility: The ethanone core in and benzoate ester in demonstrate that the benzyl(methyl)amino group can be integrated into varied scaffolds, modulating bioavailability and target selectivity.
- Safety Profile : Compound carries significant hazard warnings (e.g., H315, H319), whereas oxetane derivatives like the target compound may offer improved safety due to reduced metabolic toxicity.
Key Observations :
Biological Activity
3-[Benzyl(methyl)amino]oxetane-3-carboxamide is a synthetic organic compound characterized by its unique oxetane ring structure. Its molecular formula is C₁₂H₁₅N₁O₂, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with various biological pathways, including anticancer and antibacterial properties.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of the oxetane ring may enhance lipophilicity and membrane permeability, which are critical for drug-like properties.
| Structural Feature | Description |
|---|---|
| Oxetane Ring | Provides unique reactivity and stability |
| Benzyl Group | Enhances lipophilicity and potential interactions with biological targets |
| Carboxamide Group | Allows for hydrogen bonding interactions |
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of oxetanes have shown promising results in inhibiting cancer cell growth:
- In vitro Studies : A study reported that similar oxetane derivatives demonstrated IC₅₀ values ranging from 2.2 to 8.7 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Selective Activity : Compounds similar to this oxetane have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values reported at 8 µM .
- Potential Applications : The structural characteristics that enhance membrane permeability may also facilitate the development of new antibacterial agents targeting resistant strains.
Study 1: Antiproliferative Effects
A series of oxetane derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The study highlighted the most effective compounds, which exhibited low micromolar IC₅₀ values, indicating strong potential for further development as anticancer agents.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 4.4 |
| Compound C | HEK 293 | 5.3 |
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial activity of related oxetane compounds against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
